molecular formula C7H9ClN2O B1406174 (3,5-Dimethylpyrazol-1-yl)acetyl chloride CAS No. 1015782-45-2

(3,5-Dimethylpyrazol-1-yl)acetyl chloride

Cat. No.: B1406174
CAS No.: 1015782-45-2
M. Wt: 172.61 g/mol
InChI Key: GAYSACDBBKEJLY-UHFFFAOYSA-N
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Description

(3,5-Dimethylpyrazol-1-yl)acetyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetyl chloride group at position 1. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyrazol-1-yl)acetyl chloride typically involves the reaction of 3,5-dimethylpyrazole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. A common method involves dissolving 3,5-dimethylpyrazole in an inert solvent such as dichloromethane, followed by the slow addition of acetyl chloride. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by removing the solvent under reduced pressure and purifying the residue by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyrazol-1-yl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form (3,5-Dimethylpyrazol-1-yl)acetic acid.

    Condensation reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.

    Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

(3,5-Dimethylpyrazol-1-yl)acetyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.

    Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyrazol-1-yl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    1-Cyanoacetyl-3,5-dimethylpyrazole: Another derivative of 3,5-dimethylpyrazole with a cyanoacetyl group instead of an acetyl chloride group.

    3,5-Dimethylpyrazole: The parent compound without any additional functional groups.

    3,5-Dimethylpyrazol-1-yl)acetic acid: The hydrolysis product of (3,5-Dimethylpyrazol-1-yl)acetyl chloride.

Uniqueness

This compound is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-6(2)10(9-5)4-7(8)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYSACDBBKEJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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